2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
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Overview
Description
“2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” is a chemical compound with the molecular formula C15H16N2S and a molecular weight of 256.37 . It is used for proteomics research .
Synthesis Analysis
The synthesis of thiophene derivatives like “2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” often involves condensation reactions such as the Gewald reaction . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” is 1S/C15H17N2S/c1-3-4-11-5-7-12(8-6-11)14-10(2)18-15(17)13(14)9-16/h5-8,18H,3-4,17H2,1-2H3 .Physical And Chemical Properties Analysis
“2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Fabrication of Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel. They can be used in a wide range of applications, including flexible displays, electronic paper, and organic solar cells .
Anticancer Therapeutics
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . It’s worth noting that the specific anticancer properties of “2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” would need further research.
Anti-Inflammatory Therapeutics
Thiophene derivatives also show anti-inflammatory properties . As mentioned earlier, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Safety And Hazards
properties
IUPAC Name |
2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-3-4-11-5-7-12(8-6-11)14-10(2)18-15(17)13(14)9-16/h5-8H,3-4,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBANQTNMICYSAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350058 |
Source
|
Record name | 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile | |
CAS RN |
519016-79-6 |
Source
|
Record name | 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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